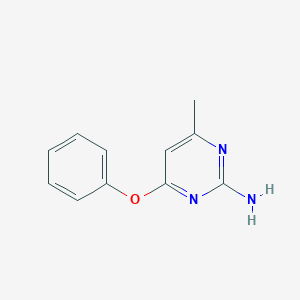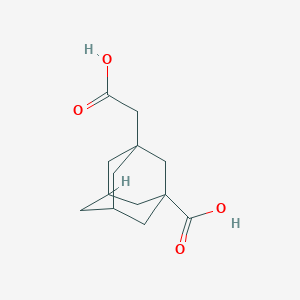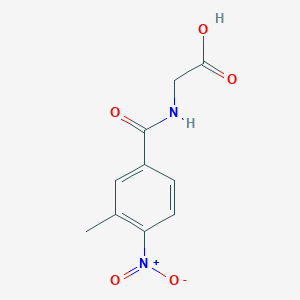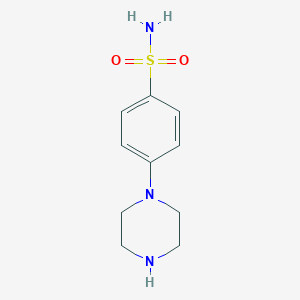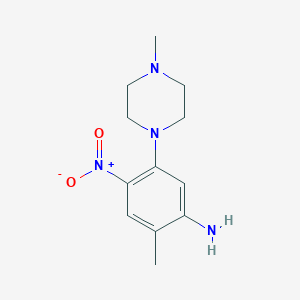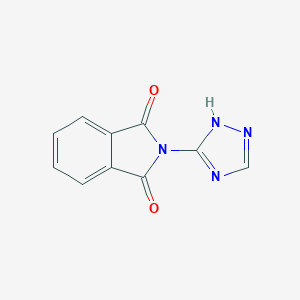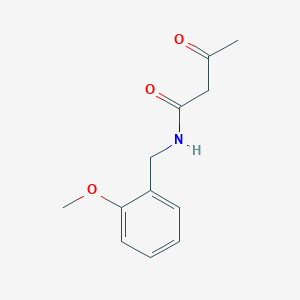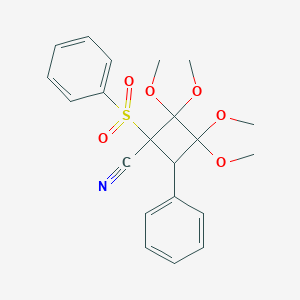
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile, also known as TMB-4, is a synthetic compound that has been studied for its potential applications in scientific research. TMB-4 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have antioxidant properties and to be able to modulate the activity of various enzymes and proteins involved in cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile for lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile is a synthetic compound that has been studied for its potential applications in scientific research. Its mechanism of action is not fully understood, but it has been found to have a variety of biochemical and physiological effects. Future research on 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile may lead to the development of new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile involves several steps, including the reaction of benzenesulfonyl chloride with 2,2,3,3-tetramethoxy-4-phenylcyclobutanone to form an intermediate product. This intermediate is then reacted with sodium cyanide to form the final product, 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been studied for its potential applications in a variety of scientific research fields. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile can protect neurons from damage caused by oxidative stress and other forms of cellular damage.
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, and 1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile has been found to have anti-inflammatory effects in a variety of cell and animal models.
Propiedades
Número CAS |
56069-44-4 |
|---|---|
Nombre del producto |
1-(Benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile |
Fórmula molecular |
C21H23NO6S |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2,2,3,3-tetramethoxy-4-phenylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C21H23NO6S/c1-25-20(26-2)18(16-11-7-5-8-12-16)19(15-22,21(20,27-3)28-4)29(23,24)17-13-9-6-10-14-17/h5-14,18H,1-4H3 |
Clave InChI |
MOWLZXOQWIAMHZ-UHFFFAOYSA-N |
SMILES |
COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
SMILES canónico |
COC1(C(C(C1(OC)OC)(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Otros números CAS |
56069-44-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



